2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one
Overview
Description
2-Phenylethynyl-7,8-dihydro-6H-quinolin-5-one is a chemical compound with the molecular formula C17H13NO and a molecular weight of 247.29 g/mol It is a derivative of quinolinone, featuring a phenylethynyl group at the 2-position and a dihydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylethynyl-7,8-dihydro-6H-quinolin-5-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction between a phenylacetylene derivative and a quinolinone precursor. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Phenylethynyl-7,8-dihydro-6H-quinolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The phenylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while reduction may produce more saturated compounds with additional hydrogen atoms.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the search for new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-phenylethynyl-7,8-dihydro-6H-quinolin-5-one involves its interaction with molecular targets and pathways within biological systems. The phenylethynyl group and quinolinone core can interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylethynyl-5,6,7,8-tetrahydroquinolin-5-one
- 2-Phenylethynyl-7,8-dihydroquinolin-5-one
Uniqueness
2-Phenylethynyl-7,8-dihydro-6H-quinolin-5-one is unique due to its specific substitution pattern and structural features. The presence of the phenylethynyl group at the 2-position and the dihydroquinolinone core distinguishes it from other quinolinone derivatives.
Properties
IUPAC Name |
2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-17-8-4-7-16-15(17)12-11-14(18-16)10-9-13-5-2-1-3-6-13/h1-3,5-6,11-12H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUDFZJCSDKXLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=N2)C#CC3=CC=CC=C3)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464098 | |
Record name | 2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864224-08-8 | |
Record name | 2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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